![molecular formula C23H22ClN3O B2519380 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2320538-06-3](/img/structure/B2519380.png)
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone is a useful research compound. Its molecular formula is C23H22ClN3O and its molecular weight is 391.9. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrazolo [3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms: 1H-pyrazolo [3,4-b]pyridines and 2H-pyrazolo [3,4-b]pyridines. These compounds are structurally similar to purine bases like adenine and guanine. Over 300,000 structures of 1H-pyrazolo [3,4-b]pyridines have been described in the literature, with diverse substituents at positions N1, C3, C4, C5, and C6 .
Synthetic Methods
Researchers have employed various synthetic methods to prepare pyrazolo [3,4-b]pyridines. These methods often start from preformed pyrazoles or pyridines. For instance, the first monosubstituted 1H-pyrazolo [3,4-b]pyridine was synthesized by Ortoleva in 1908. Bulow later synthesized N-phenyl-3-methyl substituted derivatives, illustrating the interest of medicinal chemists in these structures .
Substitution Patterns
The substituents at different positions significantly influence the properties of 1H-pyrazolo [3,4-b]pyridines. For example, the nature of the substituent at C3 determines the final compound’s biological activity. Researchers have explored various substitution patterns to optimize these compounds for specific targets .
Antimicrobial Potential: Some derivatives of pyrazolo [3,4-b]pyridines exhibit good antimicrobial activity. For instance, compounds 1a and 1b have demonstrated promising effects against microbial pathogens .
Antitubercular Activity: Researchers have evaluated pyrazolo [3,4-b]pyridines for their in vitro antitubercular activity. These compounds show potential against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Antileishmanial and Antimalarial Activities: Pyrazole-bearing compounds, including pyrazolo [3,4-b]pyridines, are known for their pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial properties .
Other Biological Targets: Beyond the mentioned applications, researchers continue to explore the biological potential of these compounds. They may have relevance in other disease areas or as molecular probes .
Drug Development: Due to their structural similarity to purine bases, pyrazolo [3,4-b]pyridines could serve as scaffolds for drug development. Medicinal chemists investigate their potential as novel therapeutics .
Chemical Biology Research: Researchers use these compounds to study biological processes, receptor interactions, and cellular pathways. Their diverse substitution patterns allow for tailored investigations .
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-19-4-1-3-18(13-19)16-5-7-17(8-6-16)23(28)27-20-9-10-21(27)15-22(14-20)26-12-2-11-25-26/h1-8,11-13,20-22H,9-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFSHNNZHZTBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.